CID 348093
Description
CID 348093, also known as cycloartenol (chemical name: 9β,19-cyclolanost-24-en-3β-ol), is a triterpenoid compound with the molecular formula C₃₀H₄₈O and a molecular weight of 424.7 g/mol . It is classified as a phytosterol and serves as a key biosynthetic precursor to other sterols and triterpenes in plants. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 8.38, indicating high lipophilicity .
Properties
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-24H,8,10-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCQAAOHKVCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324589 | |
| Record name | CYCLOARTENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-63-7 | |
| Record name | CYCLOARTENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CYCLOARTENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloartenone can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the cyclization of squalene oxide, a triterpenoid precursor, under acidic conditions to form cycloartenol, which is then oxidized to cycloartenone .
Industrial Production Methods
Industrial production of cycloartenone typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of cycloartenone can be optimized by adjusting the extraction and purification conditions.
Chemical Reactions Analysis
Types of Reactions
Cycloartenone undergoes various chemical reactions, including:
Oxidation: Cycloartenone can be oxidized to form cycloartenone epoxide.
Reduction: Reduction of cycloartenone can yield cycloartenol.
Substitution: Cycloartenone can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cycloartenone epoxide.
Reduction: Cycloartenol.
Substitution: Various cycloartenone derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloartenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of natural products and as a biochemical marker in plant studies.
Mechanism of Action
Cycloartenone exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in sterol biosynthesis, such as cycloartenol synthase. By modulating the activity of these enzymes, cycloartenone can influence the production of sterols and other related compounds in plants .
Comparison with Similar Compounds
Triterpenoid Derivatives
CID 348093 belongs to the triterpenoid class, sharing structural motifs with compounds such as betulin (CID 72326) and betulinic acid (CID 64971). Below is a comparative analysis:
Notes:
- Betulin and betulinic acid exhibit lower LogP values compared to cycloartenol, suggesting better solubility profiles .
- Cycloartenol’s rigid cycloartane skeleton contrasts with the flexible lupane framework of betulin derivatives, influencing their interactions with biological targets .
Steroid-like Compounds
Cycloartenol’s tetracyclic structure aligns it with steroids, though it lacks the fused aromatic rings. For example:
- DHEAS (CID 12594): A sulfated steroid hormone with a PSA of 94.8 Ų and LogP of 1.2, highlighting its polarity and metabolic stability compared to cycloartenol .
Comparison with Functionally Similar Compounds
Nrf2 Inhibitors
Cycloartenol’s role in plant stress responses may parallel these pathways, though direct mechanistic overlaps are unconfirmed .
Oscillatoxin Derivatives
Oscillatoxins (e.g., CID 101283546, CID 185389) are marine-derived polyketides with distinct macrocyclic structures. Their LogP (~4–6) and PSA (>100 Ų) differ significantly from cycloartenol, reflecting divergent ecological roles and bioactivities .
Analytical and Pharmacological Considerations
- Mass Spectrometry: Cycloartenol’s fragmentation patterns under collision-induced dissociation (CID) can distinguish it from analogs like betulinic acid, as demonstrated in studies on ginsenosides .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 348093's biochemical mechanisms?
- Methodology : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions. For example: "How does this compound (intervention) inhibit enzyme X (outcome) compared to existing inhibitors (comparison) in vitro (population)?" Prioritize specificity to avoid ambiguity .
- Tools : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and novelty. For instance, ensure access to this compound’s structural data and validate ethical use in cell-based assays .
Q. What systematic strategies ensure a rigorous literature review for this compound-related studies?
- Methodology :
Use Google Scholar and SciFinder with search terms like "this compound AND [mechanism/synthesis/toxicity]", filtering by citations and recent publications (post-2020) .
Differentiate primary sources (peer-reviewed journals) from secondary sources (reviews) to avoid over-reliance on summarized data .
Map contradictions in existing findings (e.g., conflicting IC50 values) using a matrix to identify knowledge gaps .
Q. How to design reproducible experiments for this compound’s pharmacological activity?
- Methodology :
- Define positive/negative controls (e.g., known inhibitors/solvent-only groups) to validate assay conditions .
- Use dose-response curves with at least three biological replicates to assess potency and variability .
- Document protocols in line with Beilstein Journal guidelines , including raw data deposition in repositories like Zenodo .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported binding affinities across studies?
- Methodology :
Conduct meta-analysis to compare experimental conditions (e.g., buffer pH, temperature) that may influence results .
Use molecular docking simulations to verify if structural variations (e.g., protein conformers) explain discrepancies .
Validate findings via surface plasmon resonance (SPR) to measure real-time binding kinetics under standardized conditions .
Q. What advanced methods optimize this compound’s selectivity against off-target receptors?
- Methodology :
- Apply chemo proteomics to profile this compound’s interactions across a proteome-wide scale .
- Use cryo-EM to resolve binding site conformations and identify structural motifs for rational drug redesign .
- Implement machine learning models trained on kinase-inhibitor datasets to predict selectivity trends .
Q. How to address reproducibility challenges in this compound’s in vivo efficacy studies?
- Methodology :
- Standardize animal models using guidelines like ARRIVE 2.0 to minimize phenotypic variability .
- Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate dosage, exposure, and effect size across cohorts .
- Share raw datasets and analysis pipelines via platforms like GitHub for peer validation .
Q. What interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodology :
- Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map this compound’s downstream signaling pathways .
- Collaborate with computational chemists to run molecular dynamics simulations (>100 ns trajectories) for probing allosteric effects .
- Cross-validate hypotheses using CRISPR-Cas9 knockout models to confirm target gene essentiality .
Data Analysis and Interpretation
-
Key Tables :
Critical Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

